3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide
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Overview
Description
3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with a cyano group, a furan ring, and a thiomorpholine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Incorporation of the Thiomorpholine Moiety: The thiomorpholine group is introduced via a nucleophilic substitution reaction, typically using thiomorpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring and thiomorpholine moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-(furan-2-yl)methyl)benzamide: Similar structure but lacks the thiomorpholine moiety.
3-cyano-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide: Similar structure but has a methoxy group instead of the thiomorpholine moiety.
Uniqueness
3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is unique due to the presence of the thiomorpholine moiety, which can enhance its biological activity and chemical reactivity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyano-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c19-12-14-3-1-4-15(11-14)18(22)20-13-16(17-5-2-8-23-17)21-6-9-24-10-7-21/h1-5,8,11,16H,6-7,9-10,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZSFNPQHVKVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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